molecular formula C40H56O4 B7823147 Capsorubin CAS No. 28368-02-7

Capsorubin

Cat. No.: B7823147
CAS No.: 28368-02-7
M. Wt: 600.9 g/mol
InChI Key: GVOIABOMXKDDGU-YUURSNASSA-N
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Description

Capsorubin is a natural red dye belonging to the xanthophyll class of carotenoids. It is primarily found in red bell peppers (Capsicum annuum) and is a significant component of paprika oleoresin. This compound is also present in some species of lily. As a food coloring, it is designated with the E number E160c(ii). This compound is known for its vibrant red color and is used in various applications, including food and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Capsorubin can be synthesized through metabolic engineering. One method involves the expression of a capsanthin-capsorubin synthase gene from pepper in carrot taproot, resulting in the production of this compound. The highest content of this compound was obtained in carrot taproot hosting the LiCCS gene from tiger lily, achieving 150.09 micrograms per gram of dry weight. Co-expression of non-heme carotene hydroxylase with capsanthin-capsorubin synthase can improve the purity of this compound by eliminating non-target carotenoids such as alpha-carotene and beta-carotene .

Industrial Production Methods

Industrial production of this compound typically involves extraction from red bell peppers. The process includes the extraction of oleoresin capsicum using solvents like acetone. The extracted oleoresin is then purified to isolate this compound. This method ensures a high yield and purity of the compound, making it suitable for commercial use in food and cosmetics .

Chemical Reactions Analysis

Types of Reactions

Capsorubin undergoes various chemical reactions, including oxidation and epoxidation. It reacts with reactive oxygen species such as superoxide anion radical, hydroxyl radical, and singlet oxygen. These reactions result in the formation of epoxides and endoperoxides .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reactive oxygen species like superoxide anion radical and hydroxyl radical. The conditions for these reactions typically involve the presence of light and oxygen, which facilitate the formation of epoxides and endoperoxides .

Major Products Formed

The major products formed from the reactions of this compound with reactive oxygen species include 7,8-epoxide and 7,8-endoperoxide. These products are formed through the reaction of this compound with superoxide anion radical and singlet oxygen, respectively .

Scientific Research Applications

Capsorubin has several scientific research applications across various fields:

    Chemistry: this compound is studied for its antioxidative properties and its ability to scavenge reactive oxygen species. It is also used in the synthesis of other carotenoids.

    Biology: In biological research, this compound is used to study the biosynthesis and metabolism of carotenoids in plants.

    Medicine: this compound has potential health benefits, including anti-cancer and anti-inflammatory properties.

    Industry: this compound is widely used as a natural colorant in the food and cosmetics industries.

Mechanism of Action

Capsorubin exerts its effects through its antioxidative properties. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells. The molecular targets of this compound include reactive oxygen species such as superoxide anion radical and singlet oxygen. The pathways involved in its mechanism of action include the formation of epoxides and endoperoxides, which help neutralize reactive oxygen species .

Comparison with Similar Compounds

Capsorubin is similar to other carotenoids such as capsanthin, beta-carotene, and lutein. it is unique due to its specific structure and the presence of hydroxyl groups, which contribute to its antioxidative properties. Other similar compounds include:

This compound stands out due to its higher stability against reactive oxygen species compared to other carotenoids, making it a valuable compound for various applications .

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOIABOMXKDDGU-YUURSNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018116
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-38-2
Record name Capsorubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Capsorubin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsorubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.752
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Record name CAPSORUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/805VAB3L0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 °C
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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